molecular formula C10H18O3 B14649430 Oxiraneoctanoic acid CAS No. 52703-79-4

Oxiraneoctanoic acid

Cat. No.: B14649430
CAS No.: 52703-79-4
M. Wt: 186.25 g/mol
InChI Key: YCFRRSVDAJUCFW-UHFFFAOYSA-N
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Description

Oxiraneoctanoic acid, also known as 3-octyl-2-oxiraneoctanoic acid, is a chemical compound with the molecular formula C18H34O3 and a molecular weight of 298.4608 g/mol It is a derivative of octanoic acid and contains an oxirane (epoxide) ring, which is a three-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiraneoctanoic acid can be synthesized through the epoxidation of unsaturated fatty acids. One common method involves the reaction of octanoic acid with a peroxycarboxylic acid, such as m-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent . The reaction typically occurs under mild conditions and results in the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale epoxidation processes. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, play a crucial role in the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Oxiraneoctanoic acid undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygen-containing compounds.

    Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce diols, while reduction can yield alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Oxiraneoctanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of oxiraneoctanoic acid involves the reactivity of its oxirane ring. The ring strain in the three-membered cyclic ether makes it highly reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Epoxyoleic acid: Another epoxide-containing fatty acid with similar reactivity.

    Epoxystearic acid: A compound with an epoxide ring and a longer carbon chain.

    Epoxydecanoic acid: Similar structure but with a different carbon chain length.

Uniqueness

Oxiraneoctanoic acid is unique due to its specific carbon chain length and the presence of the oxirane ring. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

8-(oxiran-2-yl)octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-10(12)7-5-3-1-2-4-6-9-8-13-9/h9H,1-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFRRSVDAJUCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465039
Record name Oxiraneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52703-79-4
Record name Oxiraneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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